4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Description
Properties
IUPAC Name |
4-chloro-1-ethylpyrazolo[3,4-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-13-8-5(4-12-13)7(10)6(3-11-8)9(14)15/h3-4H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPIFKZAVJIZQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=C(C(=C2C=N1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592980 | |
| Record name | 4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59060-16-1 | |
| Record name | 4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves the formation of the pyrazole ring followed by the construction of the pyridine ring. One common method starts with the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid. This reaction forms the pyrazole ring, which is then fused with a pyridine ring through cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient formation of the desired product. The use of protective groups and purification techniques such as recrystallization and chromatography are also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring.
Cyclization Reactions: The formation of the pyrazole and pyridine rings involves cyclization reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines and thiols are commonly used.
Oxidizing and Reducing Agents: Agents like potassium permanganate and sodium borohydride are used for oxidation and reduction reactions, respectively.
Catalysts: Catalysts such as palladium and copper are often employed to facilitate cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
Pharmaceutical Development
4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid has been investigated for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Case Study: Anticancer Activity
Research has demonstrated that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit anticancer properties. A study published in the Journal of Medicinal Chemistry explored the synthesis of various derivatives and their efficacy against cancer cell lines, indicating that modifications to the pyrazolo structure can enhance biological activity .
Agricultural Chemistry
This compound is also being explored for its applications in agrochemicals, particularly as a potential herbicide or pesticide.
Case Study: Herbicidal Properties
A study published in Pest Management Science evaluated the herbicidal activity of pyrazolo[3,4-b]pyridine derivatives, including 4-chloro-1-ethyl variants. The results indicated effective inhibition of weed growth, suggesting its utility in agricultural formulations .
Material Science
The compound's unique chemical structure allows it to be used in synthesizing novel materials with specific electronic or optical properties.
Case Study: Conductive Polymers
Research has shown that integrating pyrazolo[3,4-b]pyridine derivatives into polymer matrices can enhance conductivity and thermal stability. A publication in Advanced Materials highlighted the use of these compounds in developing conductive films for electronic applications .
Mechanism of Action
The mechanism of action of 4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and affecting downstream signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 1: Key Analogues and Their Properties
Key Findings from Comparative Studies
A1 Adenosine Receptor (A1AR) Antagonism: The target compound (4-chloro-1-ethyl derivative) exhibits sub-nanomolar A1AR affinity (Kᵢ < 10 nM) due to its 4-chloro and 5-carboxylic acid groups, which enhance receptor binding . Analogues with ester groups (e.g., SQ 20006) show reduced receptor specificity but potent phosphodiesterase inhibition (IC₅₀ = 50 nM) .
Antiparasitic Activity: 3'-Diethylaminomethyl-substituted esters demonstrate superior antileishmanial activity (IC₅₀ = 0.12 µM) compared to unsubstituted derivatives. Hydrophobic (log P) and steric (Sterimol) parameters are critical for efficacy .
Structural Modifications and Pharmacokinetics: Carboxylic acid derivatives (e.g., target compound) exhibit better solubility than esters but may require prodrug strategies (e.g., ethyl esters) for membrane permeability .
Biological Activity
4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and related research findings.
- Molecular Formula : C9H8ClN3O2
- Molecular Weight : 225.632 g/mol
- CAS Number : 59060-16-1
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, revealing its potential as an anti-inflammatory and anticancer agent.
Anti-inflammatory Activity
Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anti-inflammatory effects. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
Table 1: Inhibitory Effects on COX Enzymes
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| 4-Chloro-1-ethyl-pyrazolo[3,4-b]pyridine | 0.04 ± 0.01 | 0.04 ± 0.02 |
| Celecoxib (control) | 0.05 ± 0.01 | 0.04 ± 0.01 |
This table demonstrates comparable inhibitory activity against COX enzymes when compared to established anti-inflammatory drugs like celecoxib .
Anticancer Activity
The anticancer properties of this compound have also been explored, particularly its effects on various cancer cell lines. Studies have reported that it exhibits significant antiproliferative activity.
Table 2: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 5.85 |
| A549 (lung cancer) | 3.0 |
| HCT116 (colon cancer) | 2.5 |
The IC50 values indicate that the compound has promising activity against multiple cancer types, with particularly strong effects noted against A549 cells .
The mechanisms underlying the biological activities of this compound include:
- Inhibition of COX Enzymes : By inhibiting COX enzymes, the compound reduces the synthesis of prostaglandins, thereby alleviating inflammation.
- Induction of Apoptosis : In cancer cells, this compound may induce apoptosis through the activation of caspases and other apoptotic pathways.
- Cell Cycle Arrest : It has been observed to interfere with cell cycle progression in various cancer cell lines, leading to reduced proliferation rates.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various biological assays:
- In Vitro Studies : In vitro experiments have shown that treatment with this compound leads to a dose-dependent decrease in cell viability in multiple cancer cell lines.
- Animal Models : Animal studies demonstrated that administration of this compound resulted in significant tumor size reduction compared to control groups.
Q & A
Q. How to design a SAR study for derivatives of this compound?
- Methodological Answer :
- Scaffold Modification : Introduce substituents at C3 (e.g., methyl, aryl) and N1 (e.g., propyl, benzyl).
- Assay Selection : Prioritize enzyme inhibition (e.g., kinases) and cellular cytotoxicity (e.g., IC₅₀ in HCT-116 cells).
- Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) and steric (Taft Eₛ) parameters with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
